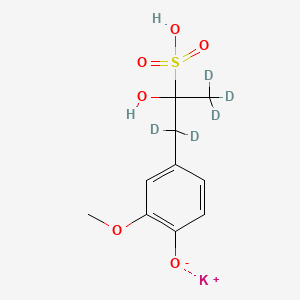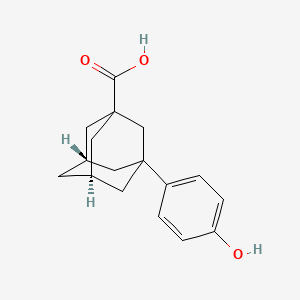![molecular formula C5H2K2N4S4 B13824822 dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate is a chemical compound with the molecular formula C5H2K2N4S4 and a molecular weight of 324.6 g/mol. This compound is known for its unique structure, which includes multiple sulfur and cyano groups, making it an interesting subject for various chemical studies and applications.
準備方法
The synthesis of dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate typically involves the reaction of potassium cyanide with a suitable sulfur-containing precursor under controlled conditions. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
化学反応の分析
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or sulfur groups are replaced by other nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving sulfur and cyano groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring sulfur-containing compounds
作用機序
The mechanism of action of dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate involves its interaction with specific molecular targets and pathways. The compound’s cyano and sulfur groups play a crucial role in its reactivity and biological activity. For example, the cyano groups can interact with enzymes or proteins, leading to inhibition or activation of specific pathways. The sulfur groups can form disulfide bonds or undergo redox reactions, further influencing the compound’s effects.
類似化合物との比較
Similar compounds to dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate include other sulfur-containing cyano compounds, such as:
Potassium thiocyanate: Known for its use in various chemical reactions and as a reagent in analytical chemistry.
Potassium cyanide: A highly toxic compound used in gold mining and organic synthesis.
Dipotassium disulfide: Used in the production of sulfur-containing compounds and materials. This compound is unique due to its specific combination of cyano and sulfur groups, which confer distinct chemical and biological properties
特性
分子式 |
C5H2K2N4S4 |
|---|---|
分子量 |
324.6 g/mol |
IUPAC名 |
dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate |
InChI |
InChI=1S/C5H4N4S4.2K/c6-1-8-4(10)12-3-13-5(11)9-2-7;;/h3H2,(H,8,10)(H,9,11);;/q;2*+1/p-2 |
InChIキー |
HMFASUCAOFNEKF-UHFFFAOYSA-L |
正規SMILES |
C(SC(=NC#N)[S-])SC(=NC#N)[S-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


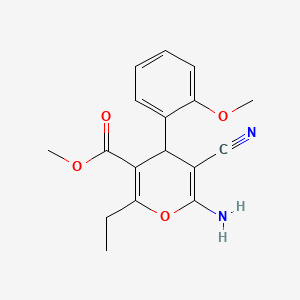
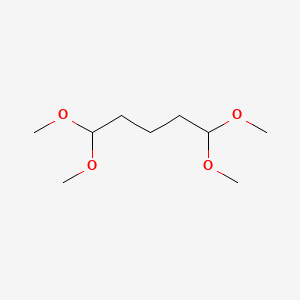


![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
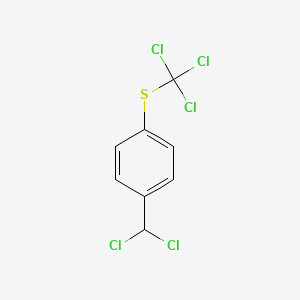
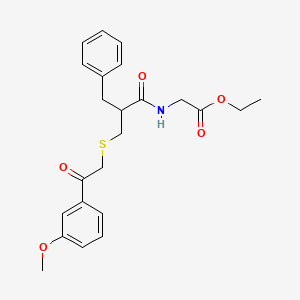
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
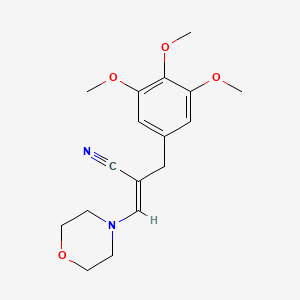
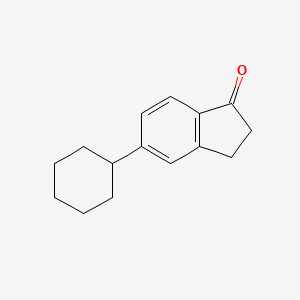
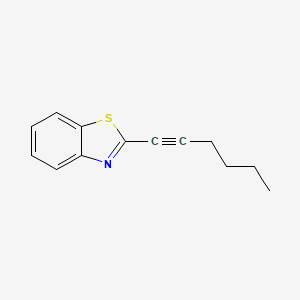
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
